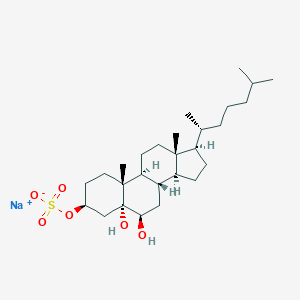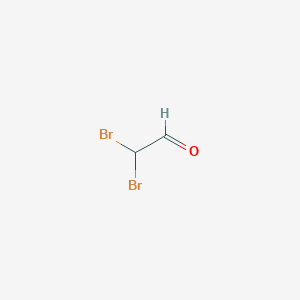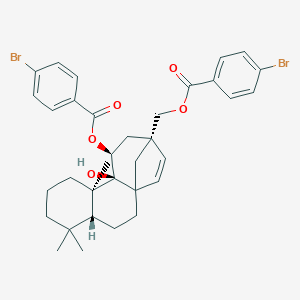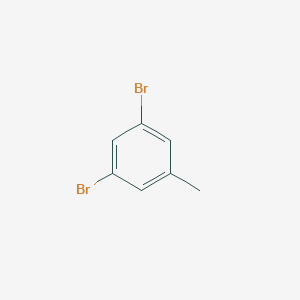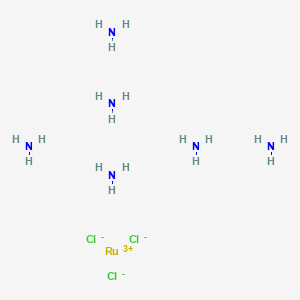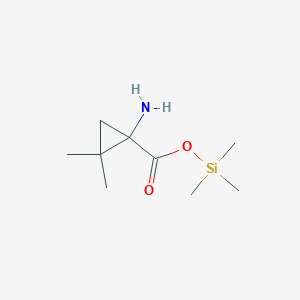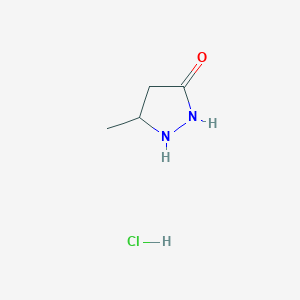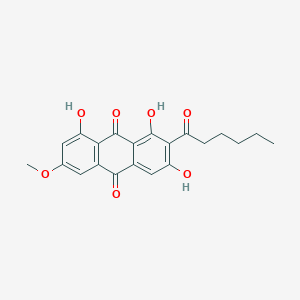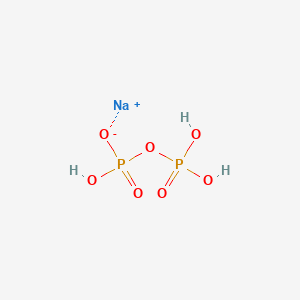![molecular formula C14H10O4 B156467 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one CAS No. 35233-17-1](/img/structure/B156467.png)
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C14H10O4. It is a member of the benzo[c]chromen-6-one family, characterized by a fused ring structure that includes a benzene ring and a chromenone moiety.
Mechanism of Action
Target of Action
The primary targets of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one are currently unknown
Mode of Action
It is known that similar compounds can interact with their targets to induce changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in inflammation and oxidative stress .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one has been reported to induce cell apoptosis at concentrations of 50 and 100 μM . This suggests that it may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one typically involves the reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. One common method includes the use of a Hurtley reaction, which involves the combination of copper and a base to facilitate the reaction . The reaction conditions often require refluxing in a suitable solvent, such as chlorobenzene, followed by purification through column chromatography .
Industrial Production Methods
For industrial-scale production, a scalable synthesis method has been developed. This method involves the same Hurtley reaction but optimized for large-scale production, achieving higher yields and reducing the number of steps required . The process includes careful control of reaction parameters and efficient purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one: Similar in structure but with a hydroxyl group at the 8th position instead of the 3rd.
3,8,9-Trihydroxy-6H-benzo[c]chromen-6-one: Contains additional hydroxyl groups at the 8th and 9th positions.
Urolithin A: Known for its presence in pomegranates and other fruits, with potential health benefits.
Uniqueness
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-8-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-10-11-4-2-8(15)6-13(11)18-14(16)12(10)7-9/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLBTGXYKPECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248966 | |
| Record name | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35233-17-1 | |
| Record name | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35233-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
